REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)(Cl)=O.[NH4+:18].[OH-]>O1CCOCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH2:18])=[O:8] |f:2.3|
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Name
|
|
Quantity
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17.9 g
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Type
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reactant
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Smiles
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FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated
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Type
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CUSTOM
|
Details
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evaporated twice with dry toluene
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Type
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DISSOLUTION
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Details
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The resulting acid chloride was dissolved in dry dioxane (180 mL)
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Type
|
ADDITION
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Details
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added to an ice-water bath
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
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The crystalline residue was triturated in water (50 mL)
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Type
|
FILTRATION
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Details
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collected by filtration
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Type
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WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C. to constant weight (17.56 g, 98.5%)
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Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |